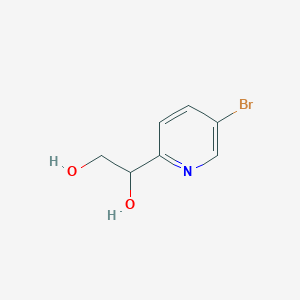

1-(5-Bromopyridin-2-yl)ethane-1,2-diol

Description

Contextualization of Pyridine (B92270) Derivatives in Advanced Organic Synthesis

Pyridine and its derivatives are a cornerstone of heterocyclic chemistry, serving as essential building blocks in numerous fields. youtube.comresearchgate.net The pyridine ring is an isostere of benzene (B151609) and is a key structural motif found in a vast array of pharmaceuticals, agrochemicals, and functional materials. organic-chemistry.orgnih.govrsc.org Its presence in many FDA-approved drugs highlights its importance as a pharmacophore, a molecular feature responsible for a drug's pharmacological activity. researchgate.netnih.govrsc.org

The development of synthetic methods to create substituted pyridines is a vibrant area of research. organic-chemistry.orgnumberanalytics.com Modern techniques focus on achieving high efficiency and selectivity, including the direct functionalization of the pyridine ring and the construction of the ring from acyclic precursors. organic-chemistry.orgorganic-chemistry.org The nitrogen atom in the pyridine ring not only influences the molecule's electronic properties but also provides a handle for quaternization or coordination to metal centers, further expanding its synthetic utility. nih.govacs.org

Table 1: Examples of Pyridine-Containing FDA-Approved Drugs

| Drug Name | Year of Approval | Therapeutic Use |

|---|---|---|

| Omeprazole | 1998 | Proton-pump inhibitor |

| Netupitant | 2014 | Antiemetic |

| Abemaciclib | 2015 | Cancer treatment |

| Apalutamide | 2018 | Cancer treatment |

| Lorlatinib | 2018 | Cancer treatment |

| Ivosidenib | 2019 | Cancer treatment |

This table is populated with data from a review on pyridine derivatives and may not be exhaustive. researchgate.net

Role of Vicinal Diols in Chemical Transformations and Materials Chemistry

Vicinal diols, also known as glycols, are organic compounds containing two hydroxyl (-OH) groups on adjacent carbon atoms. fiveable.melibretexts.org This structural feature makes them highly valuable intermediates in organic synthesis and key components in materials science. fiveable.meyoutube.com

In chemical transformations, vicinal diols are prized for their reactivity. They can be synthesized from alkenes through dihydroxylation reactions using reagents like osmium tetroxide or potassium permanganate. libretexts.orgchemistrysteps.com Once formed, the diol functional group can undergo a variety of transformations:

Oxidative Cleavage: The carbon-carbon bond between the hydroxyl-bearing carbons can be cleaved using reagents like sodium periodate (B1199274) (NaIO₄) to form aldehydes or ketones. chemistrysteps.comwikipedia.org

Protecting Groups: Diols can be reacted with aldehydes or ketones to form cyclic acetals, which serve as protecting groups for the carbonyl functionality under basic conditions. chemistrysteps.comwikipedia.org

Pinacol Rearrangement: In the presence of acid, certain vicinal diols can undergo rearrangement to form a ketone. chemistrysteps.com

Deoxydehydration (DODH): This reaction converts vicinal diols into alkenes, a process of interest for converting biomass-derived polyols into commodity chemicals. royalsocietypublishing.org

In materials chemistry, diols are fundamental monomers for the synthesis of polymers. For instance, ethylene (B1197577) glycol (ethane-1,2-diol) is a crucial component in the production of polyesters like polyethylene (B3416737) terephthalate (B1205515) (PET) and polyurethanes. youtube.comchemistrysteps.com The two hydroxyl groups allow for the formation of long polymer chains through condensation reactions. youtube.comchemistrysteps.com

Overview of Brominated Pyridine Scaffolds as Synthetic Intermediates

The presence of a bromine atom on the pyridine ring significantly enhances the synthetic value of a molecule like 1-(5-Bromopyridin-2-yl)ethane-1,2-diol. Halogenated aromatic compounds, particularly bromo and iodo derivatives, are key precursors for carbon-carbon and carbon-heteroatom bond-forming reactions. acs.org

Brominated pyridines are widely used in transition metal-catalyzed cross-coupling reactions, which are powerful tools for constructing complex molecular architectures. These reactions allow for the precise introduction of a wide variety of substituents onto the pyridine core.

Table 2: Common Cross-Coupling Reactions for Brominated Pyridines

| Reaction Name | Coupling Partner | Bond Formed | Catalyst (Typical) |

|---|---|---|---|

| Suzuki Coupling | Organoboron Reagent | C-C | Palladium |

| Heck Coupling | Alkene | C-C | Palladium |

| Sonogashira Coupling | Terminal Alkyne | C-C | Palladium/Copper |

| Buchwald-Hartwig Amination | Amine | C-N | Palladium |

| Stille Coupling | Organotin Reagent | C-C | Palladium |

| Negishi Coupling | Organozinc Reagent | C-C | Palladium/Nickel |

This table summarizes common reactions applicable to aryl bromides.

The regioselectivity of these coupling reactions can often be controlled, allowing for the targeted synthesis of specific isomers. The utility of halogenated pyridines as versatile synthetic handles makes them indispensable in drug discovery and materials science for creating libraries of compounds with diverse functionalities. acs.orgacs.org

Current Research Gaps and Future Perspectives for this compound Research

The primary research gap for this compound is the lack of specific studies detailing its synthesis and applications. While its precursor, 1-(5-Bromopyridin-2-yl)ethanone, is commercially available, the dihydroxylation step to produce the target diol is not extensively described in the literature. sigmaaldrich.com

Future research on this compound could advance along several promising avenues:

Asymmetric Synthesis: Developing methods for the enantioselective synthesis of this compound would be highly valuable. Chiral vicinal diols are important building blocks for the synthesis of enantiomerically pure pharmaceuticals and can serve as chiral ligands in asymmetric catalysis.

Multifunctional Building Block: The compound's three distinct functional points—the bromo group for cross-coupling, the diol for polymerization or conversion to other groups, and the pyridine nitrogen for coordination—make it an ideal "trifunctional" building block. Research could explore sequential, site-selective reactions to build complex, three-dimensional molecules that would be difficult to access otherwise.

Materials Science: The diol functionality could be exploited for the synthesis of novel polymers. Incorporating the bromopyridine unit into a polyester (B1180765) or polyurethane backbone could impart specific properties, such as flame retardancy, modified thermal stability, or the ability for post-polymerization functionalization via the bromo group.

Medicinal Chemistry: The compound could serve as a versatile scaffold in drug discovery. The bromo-substituent can be replaced with a variety of groups via cross-coupling to generate a library of analogues for biological screening. The diol moiety could be modified to improve solubility or to interact with biological targets.

Structure

3D Structure

Properties

Molecular Formula |

C7H8BrNO2 |

|---|---|

Molecular Weight |

218.05 g/mol |

IUPAC Name |

1-(5-bromopyridin-2-yl)ethane-1,2-diol |

InChI |

InChI=1S/C7H8BrNO2/c8-5-1-2-6(9-3-5)7(11)4-10/h1-3,7,10-11H,4H2 |

InChI Key |

ZUKXKQMJHYCHIU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1Br)C(CO)O |

Origin of Product |

United States |

Ii. Advanced Synthetic Methodologies for 1 5 Bromopyridin 2 Yl Ethane 1,2 Diol

Regioselective Synthesis of the 5-Bromopyridine Moiety

Achieving regioselective bromination at the C-5 position of the pyridine (B92270) ring is a critical first step. Due to the electron-deficient nature of the pyridine ring, electrophilic substitution, such as bromination, is generally difficult and typically occurs at the C-3 position under harsh conditions. researchgate.net Therefore, specialized strategies are required to direct the bromine atom to the desired C-5 position.

To overcome the inherent reactivity patterns of pyridine, directed bromination strategies are employed. These methods utilize directing groups or specific reaction conditions to achieve high regioselectivity. One modern approach involves an electrochemical bromination protocol where the introduction of a directing group can control the regioselectivity, enabling substitution at the meta-position (C-3 or C-5). acs.org This method uses inexpensive and safe bromine salts at room temperature, avoiding the need for harsh catalysts or oxidants. acs.org

Another strategy involves activating the pyridine ring towards substitution. For instance, pyridine N-oxides can be used to facilitate halogenation. While often used for 2- or 4-halogenation, specific conditions can influence the substitution pattern. researchgate.net Catalysis by salts can also influence the rate and outcome of bromination reactions in suitable solvents like acetic acid or chloroform. cdnsciencepub.com

| Method | Reagents & Conditions | Key Feature | Reference |

|---|---|---|---|

| Electrochemical Bromination | Directing group, inexpensive bromine salts, room temperature | Facile, sustainable, and controls regioselectivity at the meta-position. | acs.org |

| Phosphine-Mediated Halogenation | Designed phosphine (B1218219) reagents, LiBr, TfOH | Protonation with TfOH generates a more reactive pyridinium (B92312) salt, enabling good yields for bromination. | nih.gov |

| Salt-Catalyzed Bromination | Br2, Pyridinium or other ammonium (B1175870) salts, Acetic Acid | Catalysis is attributed to a general salt effect, increasing reaction rates. | cdnsciencepub.com |

Functional group interconversion (FGI) provides an alternative and often more reliable route to 5-bromopyridine derivatives. ub.eduimperial.ac.ukslideshare.net This approach starts with a pyridine ring already substituted at the C-5 position with a group that can be chemically converted into a bromine atom.

A classic example of FGI is the Sandmeyer reaction, where a C-5 amino group (in 5-aminopyridine) is converted to a diazonium salt, which is subsequently displaced by a bromide ion. Another viable pathway involves the conversion of a nitro group. For example, 2-amino-5-bromopyridine (B118841) can be oxidized to 2-nitro-5-bromopyridine using reagents like peracetic acid. google.com While this example illustrates the reverse of the desired FGI (amino to nitro instead of nitro to bromo), it highlights the utility of such transformations on the pyridine ring. The reduction of a nitro group to an amine, followed by a Sandmeyer reaction, represents a plausible sequence for introducing bromine at a pre-functionalized position.

Synthesis of Pyridyl Aldehyde/Ketone Precursors to the Diol

The direct precursor to the ethane-1,2-diol moiety is typically a vinyl group, which is itself synthesized from a carbonyl compound. Therefore, the synthesis of a pyridyl aldehyde or ketone, specifically 5-bromo-2-pyridinecarboxaldehyde or 2-acetyl-5-bromopyridine, is a crucial intermediate step.

This strategy involves introducing a formyl (–CHO) or acetyl (–COCH₃) group onto a pre-formed 5-bromopyridine ring system. A common method for synthesizing the ketone precursor, 5-acetyl-2-bromopyridine, involves the lithiation of 2,5-dibromopyridine (B19318) at low temperatures (−78°C), followed by acetylation with an appropriate agent like N,N-dimethylacetamide.

For the aldehyde precursor, 5-bromo-2-pyridinecarboxaldehyde, a Grignard reaction can be utilized. This involves the formation of a Grignard reagent from 2,5-dibromopyridine, which then reacts with a formylating agent like N,N-dimethylformamide (DMF) to yield the target aldehyde. google.com

| Target Compound | Starting Material | Key Reagents & Conditions | Yield | Reference |

|---|---|---|---|---|

| 5-Acetyl-2-bromopyridine | 2,5-Dibromopyridine | 1) n-BuLi, -78°C; 2) N,N-dimethylacetamide | 51% | |

| 5-Bromo-2-pyridinecarboxaldehyde | 2,5-Dibromopyridine | 1) Isopropyl magnesium chloride; 2) DMF | High | google.com |

| 5-Bromo-2-pyridinecarboxaldehyde | 2-Bromo-5-(dibromomethyl)pyridine | CaCO3, H2O, 105°C | 92% | chemicalbook.com |

An alternative route to pyridyl ketones involves the reaction of organometallic reagents with pyridyl nitriles or esters. The conversion of a nitrile, such as 5-bromo-2-pyridinecarbonitrile, to a ketone is a well-established method. chemistrysteps.com The nitrile reacts with a Grignard reagent (e.g., methylmagnesium bromide) or an organolithium reagent to form an imine intermediate, which is then hydrolyzed with aqueous acid to yield the desired ketone. masterorganicchemistry.comlibretexts.orgpearson.com This process is effective because the intermediate imine salt is stable and does not typically undergo a second addition of the organometallic reagent. chemistrysteps.com

Converting esters directly to ketones is more challenging because the ketone product is generally more reactive than the starting ester, leading to over-addition and formation of a tertiary alcohol. chemistrysteps.com However, specialized methods have been developed. One approach involves converting the ester to a carboxylic acid, which can then be treated with excess organolithium reagent to form a stable dianion intermediate that hydrolyzes to a ketone. chemistrysteps.com More direct methods often employ less reactive organometallic reagents or transition metal catalysis. For example, nickel-catalyzed coupling of S-2-pyridyl thioesters with other esters or alkyl halides can produce ketones in good yields. researchgate.netacs.orgnih.gov Copper-catalyzed coupling of pyridine thioesters with Grignard reagents has also been reported as a mild method for ketone synthesis. digitellinc.com

| Transformation | Starting Material | Key Reagents | Key Intermediate | Reference |

|---|---|---|---|---|

| Nitrile to Ketone | 5-Bromo-2-pyridinecarbonitrile | 1) CH3MgBr or CH3Li; 2) H3O+ | Imine salt | masterorganicchemistry.comlibretexts.org |

| Thioester to Ketone | S-(2-pyridyl) thioester | Grignard reagent, CuCN (catalyst) | Organocopper species | digitellinc.com |

| Thioester to Ketone | S-2-pyridyl thioester | Redox-active ester, Nickel catalyst | (L)Ni(alkyl)2 complex | acs.orgnih.gov |

Formation of the Ethane-1,2-diol Moiety

The final stage in the synthesis of 1-(5-Bromopyridin-2-yl)ethane-1,2-diol is the creation of the vicinal diol on the two-carbon side chain. The most common and efficient method to achieve this is through the dihydroxylation of an alkene. wikipedia.org This requires the ketone precursor (2-acetyl-5-bromopyridine) to be first converted into its corresponding alkene, 5-bromo-2-vinylpyridine, typically via a Wittig reaction or similar olefination protocol.

Once the vinylpyridine precursor is obtained, it can undergo dihydroxylation. Several reliable methods exist for this transformation:

Upjohn Dihydroxylation : This method uses a catalytic amount of osmium tetroxide (OsO₄) with a stoichiometric co-oxidant, most commonly N-Methylmorpholine N-oxide (NMO). The reaction is highly efficient and generally produces the syn-diol with high yield. wikipedia.orgyoutube.com

Sharpless Asymmetric Dihydroxylation : For applications requiring enantiomerically pure or enriched diols, the Sharpless dihydroxylation is the method of choice. It also uses catalytic OsO₄ but in combination with a chiral ligand (derived from dihydroquinine or dihydroquinidine (B8771983) alkaloids) and a stoichiometric oxidant like potassium ferricyanide (B76249). This reaction can produce diols with very high enantiomeric excess (ee). wikipedia.org The efficiency and enantioselectivity of this reaction can be dependent on the specific structure of the alkene. rsc.org

The mechanism for these osmium-catalyzed reactions involves the formation of a cyclic osmate ester intermediate through a [3+2] cycloaddition between the alkene and OsO₄. This intermediate is then hydrolyzed to release the syn-diol and a reduced osmium species, which is re-oxidized by the co-oxidant to complete the catalytic cycle. wikipedia.org

| Method | Precursor | Reagents | Product Stereochemistry | Key Features | Reference |

|---|---|---|---|---|---|

| Upjohn Dihydroxylation | 5-Bromo-2-vinylpyridine | OsO4 (cat.), NMO (stoich.) | syn-Diol (racemic) | High yield, reliable, uses catalytic toxic OsO4. | wikipedia.orgyoutube.com |

| Sharpless Asymmetric Dihydroxylation | 5-Bromo-2-vinylpyridine | AD-mix-α or AD-mix-β (contains OsO4, chiral ligand, K3Fe(CN)6, K2CO3) | Chiral syn-Diol | Provides high enantioselectivity, predictable stereochemistry based on ligand choice. | wikipedia.orgrsc.org |

Asymmetric Dihydroxylation of Corresponding Alkenes

The most direct and widely recognized method for creating a chiral 1,2-diol from an alkene is through asymmetric dihydroxylation. For the synthesis of this compound, the logical precursor is 2-vinyl-5-bromopyridine. The Sharpless Asymmetric Dihydroxylation is a paramount example of this transformation, offering high enantioselectivity under mild reaction conditions.

This reaction utilizes a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral quinine (B1679958) ligand. wikipedia.org The choice of ligand dictates the facial selectivity of the dihydroxylation, allowing for the synthesis of either enantiomer of the diol product. The catalytic cycle is sustained by a stoichiometric co-oxidant, such as potassium ferricyanide (K₃Fe(CN)₆) or N-methylmorpholine N-oxide (NMO), which regenerates the active Os(VIII) species. wikipedia.org These reagents are often conveniently packaged in commercially available mixtures known as AD-mix-α (containing the dihydroquinine (DHQ) derived ligand, (DHQ)₂-PHAL) and AD-mix-β (containing the dihydroquinidine (DHQD) derived ligand, (DHQD)₂-PHAL). wikipedia.org

The reaction proceeds via a [3+2] cycloaddition of the osmium tetroxide-ligand complex to the alkene, forming a cyclic osmate ester intermediate. Subsequent hydrolysis releases the desired vicinal diol. wikipedia.org For many substrates, an additive like methanesulfonamide (B31651) (CH₃SO₂NH₂) is used to accelerate the hydrolysis of the osmate ester, thereby improving the catalytic turnover rate. wikipedia.org

Table 1: Ligand Selection in Sharpless Asymmetric Dihydroxylation for 2-vinyl-5-bromopyridine

| AD-Mix Reagent | Chiral Ligand Core | Expected Product Enantiomer |

|---|---|---|

| AD-mix-β | Dihydroquinidine (DHQD) | (R)-1-(5-Bromopyridin-2-yl)ethane-1,2-diol |

| AD-mix-α | Dihydroquinine (DHQ) | (S)-1-(5-Bromopyridin-2-yl)ethane-1,2-diol |

Stereoselective Reduction of α-Hydroxyketones or α-Diketones

An alternative strategy involves the stereoselective reduction of a carbonyl precursor. This approach can start from either an α-diketone, 1-(5-bromopyridin-2-yl)ethane-1,2-dione, or an α-hydroxyketone, such as 2-hydroxy-1-(5-bromopyridin-2-yl)ethan-1-one. The key challenge is to control the stereochemistry of the newly formed hydroxyl group.

Reduction of α-Diketones: The reduction can proceed in two steps. A first, regioselective reduction would yield the α-hydroxyketone, which is then subjected to a second, stereoselective reduction. Asymmetric transfer hydrogenation using a chiral ruthenium catalyst, such as RuCl(N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine)(η⁶-arene), has been shown to be effective for converting 1-aryl-1,2-propanediones into optically active anti-1,2-diols with high enantiomeric excess. nih.gov

Reduction of α-Hydroxyketones: This is a more direct approach to the diol. The stereochemical outcome (syn- or anti-diol) is highly dependent on the reducing agent and reaction conditions.

Chelation-Controlled Reduction: Reagents like zinc borohydride (B1222165) [Zn(BH₄)₂] can form a chelate with the existing hydroxyl group and the ketone's carbonyl oxygen, directing the hydride delivery from a specific face. This typically leads to the formation of anti-1,2-diols with high diastereoselectivity. researchgate.net

Enzymatic Reduction: Biocatalysis using alcohol dehydrogenases (ADHs) or ketoreductases (KREDs) offers exceptional stereocontrol. researchgate.netrsc.org Different enzymes can produce either the syn- or anti-diol from the same α-hydroxyketone precursor with very high diastereo- and enantioselectivity. rsc.orgnih.gov For example, butanediol (B1596017) dehydrogenases are known to catalyze the enantioselective reduction of diketones to vicinal diols via an α-hydroxy ketone intermediate. nih.govrsc.org

Nucleophilic Addition to Aldehyde/Ketone Precursors and Subsequent Hydroxylation

This synthetic route builds the carbon skeleton and introduces one of the hydroxyl groups simultaneously. The logical starting material is 5-bromo-2-pyridinecarboxaldehyde. sigmaaldrich.comnih.gov The general mechanism involves the nucleophilic attack on the electrophilic carbonyl carbon, which rehybridizes from sp² to sp³, forming a tetrahedral alkoxide intermediate that is subsequently protonated. libretexts.org

A straightforward application would be the addition of a methyl nucleophile, such as methylmagnesium bromide (a Grignard reagent), to 5-bromo-2-pyridinecarboxaldehyde. This reaction would yield 1-(5-bromopyridin-2-yl)ethan-1-ol. uni.lu This secondary alcohol would then require a separate hydroxylation step on the adjacent methyl group, which can be challenging to perform selectively.

A more sophisticated approach involves the use of a hydroxymethyl anion equivalent or a protected one-carbon synthon. For instance, the addition of the cyanide ion (from HCN) to 5-bromo-2-pyridinecarboxaldehyde would form a cyanohydrin, 2-(5-bromopyridin-2-yl)-2-hydroxyacetonitrile. chemguide.co.uksavemyexams.com Subsequent reduction of the nitrile group to an aldehyde and then to an alcohol, or direct hydrolysis and reduction, could furnish the target 1,2-diol.

Dimerization Reactions Leading to 1,2-Diol Scaffolds

While not a direct route to the title compound, dimerization reactions of aldehyde precursors are a valid strategy for forming 1,2-diol scaffolds. A relevant example is the synthesis of (E)-1,2-di(pyridin-2-yl)ethene-1,2-diol through the dimerization of 2-pyridinecarboxaldehyde. This transformation can be achieved using a Copper(II) catalyst, specifically a Cu(II)/neocuproine complex, under mild conditions in a water/alcohol solvent. This method highlights a catalytic approach to forming a C-C bond between two aldehyde units to generate an ene-1,2-diol structure, which could potentially be hydrogenated to a 1,2-diol. This strategy could theoretically be applied to 5-bromo-2-pyridinecarboxaldehyde to generate a symmetrical bis-bromopyridyl diol scaffold.

Catalytic Approaches in the Synthesis of this compound

Catalysis is central to achieving efficiency and selectivity in the synthesis of this compound. Different methodologies rely on distinct catalytic systems to promote the desired transformation.

Osmium Catalysis: The Sharpless Asymmetric Dihydroxylation is a prime example, using a catalytic amount of osmium tetroxide in conjunction with chiral ligands to produce enantiomerically enriched syn-diols. wikipedia.org

Ruthenium Catalysis: Chiral ruthenium complexes are highly effective for the asymmetric transfer hydrogenation of α-diketones, providing stereoselective access to chiral anti-diols. nih.gov

Nickel Catalysis: Nickel-catalyzed reductive couplings of aldehydes with partners like dienol ethers can provide access to both syn- and anti-1,2-diols, with selectivity being controlled by the choice of chiral phosphoramidite (B1245037) ligands. nih.govacs.org

Copper Catalysis: As seen in dimerization reactions, Cu(II) complexes with phenanthroline-type ligands can catalyze the formation of C-C bonds to generate 1,2-diol scaffolds from aldehyde precursors.

Biocatalysis: Enzymes, particularly alcohol dehydrogenases (ADHs), ketoreductases (KREDs), and diol dehydrogenases, are powerful catalysts for the stereoselective reduction of α-diketones and α-hydroxyketones. rsc.orgnih.gov They operate under mild aqueous conditions and can provide access to diastereomerically and enantiomerically pure 1,2-diols. rsc.org

Table 2: Overview of Catalytic Systems for 1,2-Diol Synthesis

| Catalytic System | Reaction Type | Key Features | Typical Stereochemical Outcome |

|---|---|---|---|

| OsO₄ / Chiral Ligand (e.g., (DHQD)₂-PHAL) | Asymmetric Dihydroxylation | High enantioselectivity, broad substrate scope. | Syn-diol |

| Chiral Ru-complex / HCOOH/NEt₃ | Asymmetric Transfer Hydrogenation | Reduces α-diketones stereoselectively. | Anti-diol |

| Ni(cod)₂ / Chiral Phosphoramidite | Reductive Coupling | Forms protected diols from aldehydes. | Syn- or Anti-diol (ligand/substrate dependent) |

| Alcohol Dehydrogenase (ADH) / NADH | Biocatalytic Reduction | Excellent stereoselectivity, green conditions. | Syn- or Anti-diol (enzyme dependent) |

| Cu(II) / Neocuproine | Dimerization | Forms C-C bonds between aldehydes. | Ene-diol product |

Optimization of Reaction Conditions and Process Efficiency

For Sharpless Asymmetric Dihydroxylation , several factors are critical:

pH: The reaction is typically buffered with a base like potassium carbonate (K₂CO₃), as a slightly basic pH accelerates the reaction.

Solvent System: A common solvent mixture is tert-butanol (B103910) and water (1:1), which provides a biphasic medium suitable for both the organic substrate and the inorganic reagents. york.ac.uk

Temperature: Reactions are often run at low temperatures, typically 0 °C, to enhance enantioselectivity. wikipedia.org

Additives: For substrates that are not terminal alkenes, the addition of methanesulfonamide can be crucial for accelerating the hydrolysis of the osmate ester intermediate, thus improving the catalytic turnover and preventing catalyst deactivation. wikipedia.orgyork.ac.uk

For catalytic reductions and couplings , key parameters to optimize include:

Catalyst and Ligand Selection: Screening different chiral ligands is essential to find the optimal match for the specific substrate to maximize stereoselectivity.

Catalyst Loading: Using the minimum effective amount of catalyst is crucial for process efficiency and cost-effectiveness, especially when using expensive transition metals like osmium or ruthenium.

Solvent and Temperature: The choice of solvent can influence catalyst solubility, stability, and reactivity. Temperature can affect both reaction rate and selectivity; for instance, in some transfer hydrogenations, lower temperatures favor the α-hydroxyketone product while higher temperatures push the reaction toward the diol. nih.gov

Enantioselective and Diastereoselective Synthesis of this compound and its Isomers

The synthesis of specific stereoisomers of this compound—(1R,2R), (1S,2S), (1R,2S), and (1S,2R)—requires precise control over the introduction of the two adjacent stereocenters.

Enantioselective Synthesis: This focuses on producing a non-racemic mixture of a single diastereomer (e.g., producing the syn-diol with a high excess of the (1R,2S) enantiomer over the (1S,2R) enantiomer).

The Sharpless Asymmetric Dihydroxylation is the archetypal method for enantioselective syn-dihydroxylation. nih.gov The choice between AD-mix-α and AD-mix-β directly controls whether the (S)- or (R)-diol is formed, respectively, from the prochiral alkene. wikipedia.org

Asymmetric reductions of α-diketones or α-hydroxyketones using chiral catalysts (e.g., CBS-oxazaborolidine complexes) or biocatalysts (enzymes) are powerful methods for generating chiral alcohols with high enantiomeric purity. nih.govacs.org

Diastereoselective Synthesis: This aims to selectively form one diastereomer over another (e.g., syn vs. anti).

Syn-Diols: The Sharpless dihydroxylation inherently provides syn-diols due to the concerted nature of the cycloaddition of osmium tetroxide across one face of the double bond. researchgate.net

Anti-Diols: Accessing anti-diols often requires a different strategy. The chelation-controlled reduction of an α-hydroxyketone precursor using reagents like Zn(BH₄)₂ is a classic method for producing anti-1,2-diols. researchgate.net Furthermore, certain catalytic methods, like the asymmetric transfer hydrogenation of 1-aryl-1,2-diketones with specific chiral Ru catalysts, have been shown to be highly selective for the anti-diol product. nih.gov Nickel-catalyzed reductive couplings can also be tuned to favor either syn or anti products based on the geometry of the dienol ether substrate and the nature of the chiral ligand. nih.govacs.org

By selecting the appropriate combination of starting material (alkene vs. ketone) and synthetic method (dihydroxylation vs. reduction), it is possible to strategically access any of the desired stereoisomers of this compound.

Iii. Chemical Reactivity and Transformation Studies of 1 5 Bromopyridin 2 Yl Ethane 1,2 Diol

Reactions Involving the Vicinal Diol Functionality

The 1,2-diol, or vicinal diol, moiety is a versatile functional group known for its participation in a wide range of chemical reactions. These transformations can be used to introduce new functional groups, alter the oxidation state of the carbon backbone, or protect the hydroxyl groups to allow for reactions at other sites.

The selective oxidation of vicinal diols is a fundamental transformation in organic synthesis. Depending on the reagents and reaction conditions, the diol can be oxidized to various products, such as α-hydroxy ketones or by cleavage of the carbon-carbon bond to yield aldehydes or carboxylic acids. For a terminal diol like 1-(5-Bromopyridin-2-yl)ethane-1,2-diol, selective oxidation of the secondary hydroxyl group over the primary one can be achieved using specific catalytic systems. rsc.org For instance, boronic acid catalysts have been shown to facilitate the selective oxidation of secondary hydroxyl groups in unsymmetrical terminal diols. rsc.org

| Catalyst/Reagent | Product Type | Comments |

| Boronic acid catalyst | α-Hydroxy ketone | Selective oxidation of the secondary hydroxyl group. rsc.org |

| Sodium periodate (B1199274) (NaIO4) | Aldehydes (oxidative cleavage) | Cleaves the C-C bond of the diol. |

| Lead tetraacetate (Pb(OAc)4) | Aldehydes (oxidative cleavage) | Similar to periodate cleavage. |

This table presents potential oxidation reactions based on general diol reactivity.

The reduction of vicinal diols, particularly through deoxydehydration, offers a pathway to the corresponding alkenes. This transformation is valuable for introducing unsaturation into a molecule. Various catalytic systems, often based on transition metals like rhenium, have been developed for this purpose.

To facilitate reactions at other parts of the molecule, such as the bromine atom on the pyridine (B92270) ring, the hydroxyl groups of the diol can be protected. Common protecting groups for diols include silyl (B83357) ethers (e.g., using tert-butyldimethylsilyl chloride) and acetals. The choice of protecting group depends on its stability under the subsequent reaction conditions and the ease of its removal. Peptide-based catalysts have also been shown to be effective for the selective acylation and silylation of diols. rsc.org

Achieving site-selective functionalization of one hydroxyl group in the presence of another is a significant challenge in the synthesis of complex molecules. nih.govnih.govacs.org Organocatalysts, including those based on boron, nitrogen, and phosphorus, have emerged as powerful tools for this purpose, enabling transformations under mild conditions. rsc.org For example, enantioselective organocatalysts can be used to functionalize the secondary hydroxyl group in preference to the primary one in a 1,2-diol. nih.govacs.org This selectivity is often achieved through the reversible formation of a covalent bond between the catalyst and the diol. nih.govacs.org

| Catalyst Type | Transformation | Selectivity |

| Chiral Benzazaborole | Sulfonylation | Enantioselective functionalization of meso-1,2-diols. rsc.org |

| Chiral Pyridine-N-oxide | Desymmetrization of meso-diols | Enantioselective functionalization. rsc.org |

| Chiral Imidazole (B134444) | Silylation | Enantioselective silylation of meso-1,2-diols. rsc.org |

This table illustrates catalyst systems used for the site-selective functionalization of diols, which could be applicable to this compound.

Vicinal diols readily react with aldehydes and ketones in the presence of an acid catalyst to form cyclic acetals and ketals, respectively. chemtube3d.comquimicaorganica.orgyoutube.comlibretexts.org These five-membered rings (dioxolanes) are often used as protecting groups for the diol functionality due to their stability under a variety of reaction conditions. libretexts.orgyoutube.com The formation of a cyclic acetal (B89532) is kinetically and thermodynamically favored compared to the formation of an acyclic acetal from two separate alcohol molecules. chemtube3d.comlibretexts.org The reaction is reversible and can be driven to completion by removing the water formed during the reaction. quimicaorganica.org

The general mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of one of the diol's hydroxyl groups on the carbonyl carbon. quimicaorganica.orgyoutube.com Subsequent intramolecular cyclization and loss of water lead to the formation of the cyclic acetal. quimicaorganica.orgyoutube.com

Reactions Involving the Bromine Substituent on the Pyridine Ring

The bromine atom at the 5-position of the pyridine ring is a key handle for introducing molecular diversity through various cross-coupling reactions. The electron-deficient nature of the pyridine ring influences the reactivity of the bromine substituent.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful methods for forming new carbon-carbon bonds. In the context of 5-bromopyridine derivatives, the bromine atom can be readily displaced by a variety of organic groups from boronic acids or their esters. For instance, N-[5-bromo-2-methylpyridin-3-yl]acetamide has been shown to react efficiently with various arylboronic acids in the presence of a palladium catalyst to afford the corresponding pyridine derivatives. mdpi.com This suggests that this compound, after suitable protection of the diol functionality, could undergo similar Suzuki coupling reactions to introduce aryl or heteroaryl substituents at the 5-position of the pyridine ring.

Other palladium-catalyzed reactions, such as the Sonogashira coupling with terminal alkynes, could also be employed to further functionalize the pyridine ring. nih.gov The reactivity of the bromine atom in brominated pyridines is a well-established area of research, providing a predictable platform for the synthesis of a wide range of substituted pyridine derivatives. researchgate.netchempanda.com

| Reaction Type | Coupling Partner | Catalyst System (Example) | Product |

| Suzuki-Miyaura Coupling | Arylboronic acid | Pd(PPh3)4 / Na2CO3 | 5-Aryl-2-(1,2-dihydroxyethyl)pyridine |

| Sonogashira Coupling | Terminal alkyne | Pd(PPh3)4 / CuI / Amine base | 5-Alkynyl-2-(1,2-dihydroxyethyl)pyridine |

| Buchwald-Hartwig Amination | Amine | Palladium catalyst / Ligand / Base | 5-Amino-2-(1,2-dihydroxyethyl)pyridine |

This table outlines potential cross-coupling reactions at the bromine position, assuming prior protection of the diol group where necessary.

Transition-Metal-Catalyzed Cross-Coupling Reactions (Suzuki, Heck, Negishi, Stille)

The bromine atom at the 5-position of the pyridine ring is a prime site for transition-metal-catalyzed cross-coupling reactions, which are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. While specific studies on this compound are not extensively documented in publicly available literature, the reactivity of the 5-bromopyridine moiety is well-established and can be extrapolated to this compound. The presence of the diol group is generally tolerated in many cross-coupling reactions, although it may require protection in certain cases to prevent side reactions. researchgate.net

Suzuki Coupling: The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is a widely used transformation. organic-chemistry.org It is anticipated that this compound would readily participate in Suzuki couplings with various boronic acids or esters in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.gov The reaction is known for its functional group tolerance, making it suitable for complex molecules. nih.gov The general conditions for Suzuki coupling of a related bromopyridine derivative are presented in Table 1.

Table 1: Representative Conditions for Suzuki Coupling of Bromopyridine Derivatives

| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | 3-Chloroindazole | 5-Indole boronic acid | P1 (1.5 mol%) | K₃PO₄ | Dioxane/H₂O | 60 | 95 | nih.gov |

| 2 | Iodo compound | Boronic ester | Pd₂(dba)₃/XPhos | K₃PO₄ | Dioxane/H₂O | 120 (MW) | 53 | researchgate.net |

| 3 | Bromide | Boronic acid | Pd₂(dba)₃/XPhos | Na₂CO₃ | ACN/H₂O | 90 | - | researchgate.net |

Note: This table presents general conditions for related compounds, as specific data for this compound is not available. The diol functionality may require protection.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. researchgate.net This reaction is catalyzed by palladium and typically requires a base. researchgate.netacs.org this compound is expected to undergo Heck reactions with various alkenes, such as acrylates, styrenes, and vinylpyridines, to introduce a vinyl group at the 5-position of the pyridine ring. acs.orgsemanticscholar.org The reaction often exhibits high stereoselectivity, favoring the formation of the E-isomer. acs.org

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent and an organohalide in the presence of a nickel or palladium catalyst. researchgate.netrsc.org This reaction is known for its high yields and mild reaction conditions. researchgate.netosti.gov The 5-bromopyridyl moiety of the target compound could be coupled with a variety of organozinc reagents, including those bearing alkyl, aryl, and vinyl groups. rsc.orgnih.gov The formation of the organozinc reagent from the corresponding organolithium or Grignard reagent is a common preceding step. researchgate.net

Stille Coupling: The Stille reaction couples an organotin compound with an organohalide, catalyzed by palladium. bldpharm.comnih.gov A wide range of organostannanes can be used, and the reaction is generally tolerant of various functional groups. bldpharm.comjst.go.jp Therefore, this compound could be coupled with different organotin reagents to form a new carbon-carbon bond at the 5-position. bldpharm.comscripps.edu A significant drawback of the Stille coupling is the toxicity of the organotin compounds. bldpharm.com

Nucleophilic Aromatic Substitution at the Bromine Position

Nucleophilic aromatic substitution (SNAr) is a key reaction for pyridines, particularly when a good leaving group like bromine is present at an activated position. The pyridine nitrogen atom acts as an electron-withdrawing group, activating the ring towards nucleophilic attack, especially at the 2- and 4-positions. While the 5-position is less activated than the 2- and 4-positions, SNAr reactions can still occur, often requiring more forcing conditions or the presence of additional activating groups.

In the case of this compound, the bromine at the 5-position can be displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates. The reaction proceeds through a Meisenheimer intermediate, a resonance-stabilized carbanion. scripps.edu The presence of the electron-withdrawing pyridine nitrogen facilitates the formation of this intermediate. researchgate.net The general reactivity trend for halogens in SNAr reactions is typically F > Cl ≈ Br > I, which is indicative of the rate-determining step being the nucleophilic attack. bldpharm.com However, in some pyridine systems, different leaving group orders have been observed, suggesting alternative mechanisms or rate-determining steps. bldpharm.com

For this compound, reaction with a strong nucleophile like sodium methoxide (B1231860) in methanol (B129727) at elevated temperatures would be expected to yield the corresponding 5-methoxy derivative. Similarly, reaction with amines or thiols would lead to the formation of 5-amino or 5-thioether substituted pyridines, respectively. The diol side chain may influence the reaction rate and could potentially participate in intramolecular reactions under certain conditions.

Halogen-Metal Exchange and Subsequent Reactions

Halogen-metal exchange is a powerful method for converting an aryl halide into an organometallic reagent, which can then be reacted with a wide range of electrophiles. semanticscholar.org For this compound, the bromine atom can undergo exchange with organolithium or magnesium reagents to form a 5-lithiopyridine or a 5-pyridyl Grignard reagent, respectively. rsc.orgbldpharm.com

A significant challenge for this transformation with the target compound is the presence of the acidic hydroxyl protons of the diol group. These protons would readily react with the highly basic organolithium or Grignard reagents, consuming the reagent and preventing the desired halogen-metal exchange. nih.govmdpi.com Therefore, protection of the diol group, for instance as a silyl ether or an acetal, would likely be necessary before attempting the halogen-metal exchange.

Once the protected organometallic intermediate is formed, it can be quenched with various electrophiles to introduce a wide array of functional groups at the 5-position. For example, reaction with an aldehyde or ketone would yield a secondary or tertiary alcohol, respectively, after deprotection. Carboxylation with carbon dioxide would produce a carboxylic acid, and reaction with alkyl halides could introduce alkyl chains. nih.govjst.go.jp The regioselectivity of lithiation on substituted bromopyridines can be influenced by factors such as the solvent and the specific organolithium reagent used. researchgate.net

Reactions Involving the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic and basic center, enabling a variety of chemical reactions including coordination to metal ions, N-oxidation, and quaternization.

Coordination Chemistry of this compound as a Ligand Precursor

Pyridine and its derivatives are fundamental ligands in coordination chemistry, readily forming stable complexes with a wide range of metal ions. acs.org The nitrogen atom of this compound can act as a Lewis base, donating its lone pair of electrons to a metal center.

Furthermore, the adjacent ethane-1,2-diol side chain introduces the possibility of chelation. The two hydroxyl groups can potentially coordinate to a metal ion in conjunction with the pyridine nitrogen, forming a stable five- or six-membered chelate ring. This bidentate or tridentate coordination mode would enhance the stability of the resulting metal complex compared to monodentate pyridine ligands. The specific coordination mode would depend on the metal ion, its preferred coordination geometry, and the reaction conditions. The bromine atom at the 5-position could also potentially participate in coordination in some cases or be used for further functionalization of the coordinated ligand.

N-Oxidation and Quaternization Reactions of the Pyridine Ring

N-Oxidation: The pyridine nitrogen atom can be oxidized to form a pyridine N-oxide using various oxidizing agents such as hydrogen peroxide or peroxy acids. researchgate.netsemanticscholar.org Pyridine N-oxides are versatile synthetic intermediates, as the N-oxide group activates the pyridine ring for both electrophilic and nucleophilic substitution reactions. researchgate.netscripps.edu For this compound, N-oxidation would likely proceed smoothly. The resulting N-oxide could then be used in subsequent transformations, for example, to introduce substituents at the 2- or 6-positions. The N-oxide can also be readily removed by reduction to regenerate the pyridine. semanticscholar.org

Quaternization: The pyridine nitrogen can be alkylated by reaction with an alkyl halide or other electrophilic reagents to form a quaternary pyridinium (B92312) salt. osti.govgoogle.com Quaternization further activates the pyridine ring towards nucleophilic attack, particularly at the 2- and 4-positions. google.com For this compound, quaternization with an alkyl halide like methyl iodide would yield the corresponding N-methylpyridinium iodide. The presence of the diol side chain could potentially lead to side reactions, especially if the quaternizing agent is reactive towards alcohols. The resulting pyridinium salt would be more susceptible to nucleophilic aromatic substitution at the bromine position.

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are powerful synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants. The diverse functionalities of this compound make it a potentially valuable component in such reactions.

For instance, the diol functionality could participate in reactions that form heterocyclic structures, such as the formation of acetals or ketals with carbonyl compounds. The pyridine nitrogen could act as a basic catalyst or as a nucleophilic component in certain MCRs. The bromine atom provides a handle for subsequent or in-situ cross-coupling reactions within a multi-component sequence.

Mechanistic Investigations of Key Transformations of this compound

The diol, this compound, can be considered a precursor to the necessary α-halocarbonyl intermediate. A plausible synthetic route would involve the selective oxidation of the secondary alcohol of the diol to a ketone, followed by halogenation at the α-position, or a direct conversion of one of the hydroxyl groups to a halide, followed by oxidation. The resulting α-halo-2-acetyl-5-bromopyridine would then readily undergo cyclization.

The generally accepted mechanism for this key transformation, known as the Tschitschibabin reaction, involves a series of well-defined steps. bio-conferences.org This process can be carried out through a two-step synthesis or a one-pot reaction, sometimes facilitated by microwave irradiation to enhance reaction rates and yields. bio-conferences.orgresearchgate.net

The initial and rate-determining step is the nucleophilic attack by the endocyclic nitrogen atom of the pyridine ring onto the electrophilic carbon of the α-haloketone. This proceeds via an SN2 mechanism, leading to the displacement of the halide ion and the formation of a key intermediate, an N-phenacylpyridinium salt. researchgate.netorganic-chemistry.org

Following the formation of this salt, an intramolecular cyclization occurs. The exocyclic amino group acts as a nucleophile, attacking the carbonyl carbon. This step results in the formation of a five-membered heterocyclic ring, creating a bicyclic system. The subsequent step is a dehydration reaction, which is often acid-catalyzed, leading to the formation of the stable, aromatic imidazo[1,2-a]pyridine (B132010) ring system.

In some synthetic variations, the α-haloketone is generated in situ. For example, the reaction can be carried out in the presence of reagents like N-bromosuccinimide (NBS) and a catalytic amount of acid, which first converts the ketone to an α-bromoketone that then reacts as previously described. researchgate.net Another approach involves the use of iodine, which can act as a catalyst for the oxidative cyclization of 2-aminopyridines with ketones. acs.orgnih.gov

The table below outlines the proposed mechanistic pathway for the transformation of a this compound derivative into a 6-bromo-2-methylimidazo[1,2-a]pyridine.

Table 1: Plausible Mechanistic Steps for the Formation of 6-Bromo-2-methylimidazo[1,2-a]pyridine

| Step | Description | Intermediate(s) | Key Features |

| 1 | Precursor Formation | 1-(5-Bromopyridin-2-yl)-2-haloethan-1-one | Oxidation of the diol and subsequent halogenation. |

| 2 | Nucleophilic Substitution (SN2) | 2-(2-amino-5-bromopyridinium-1-yl)-1-phenylethan-1-one halide | The endocyclic nitrogen of the pyridine ring attacks the α-carbon of the ketone, displacing the halide. This is the initial alkylation step. acs.org |

| 3 | Intramolecular Cyclization | 6-Bromo-2-hydroxy-2-methyl-2,3-dihydroimidazo[1,2-a]pyridinium halide | The exocyclic amino group attacks the carbonyl carbon, forming a five-membered ring. |

| 4 | Dehydration | 6-Bromo-2-methylimidazo[1,2-a]pyridine | Elimination of a water molecule to form the aromatic imidazo[1,2-a]pyridine ring system. This step is often facilitated by acidic conditions. |

This mechanistic pathway is a cornerstone in the synthesis of a wide array of substituted imidazo[1,2-a]pyridines, which are of significant interest in medicinal chemistry. acs.orgrsc.org The versatility of this reaction allows for the introduction of various substituents on both the pyridine and the newly formed imidazole ring, depending on the starting materials. Multicomponent reactions, such as the Groebke-Blackburn-Bienaymé reaction, also leverage a similar mechanistic framework to produce 3-aminoimidazo[1,2-a]pyridines in a one-pot synthesis from an amine, an aldehyde, and an isocyanide. beilstein-journals.orgacs.orgresearchgate.netnih.govbeilstein-journals.org

Iv. Advanced Characterization and Structural Analysis of 1 5 Bromopyridin 2 Yl Ethane 1,2 Diol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of organic molecules in solution. For 1-(5-Bromopyridin-2-yl)ethane-1,2-diol, a suite of one-dimensional and two-dimensional NMR experiments is indispensable for unambiguously assigning proton (¹H) and carbon (¹³C) chemical shifts, and for elucidating the compound's stereochemistry and preferred conformation.

The chiral center at the C1 position of the ethane-1,2-diol moiety necessitates a thorough stereochemical investigation. Two-dimensional (2D) NMR techniques are instrumental in this regard. wikipedia.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would exhibit correlations between the methine proton (H1) and the two diastereotopic methylene (B1212753) protons (H2a and H2b) of the diol side chain, as well as between adjacent protons on the pyridine (B92270) ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC spectroscopy maps direct one-bond proton-carbon (¹H-¹³C) correlations. sdsu.edu This allows for the unambiguous assignment of each proton to its directly attached carbon atom. The chemical shifts in the HSQC spectrum provide crucial information for assigning the signals of the pyridine ring and the diol side chain.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments detect longer-range (typically 2-3 bonds) ¹H-¹³C correlations. sdsu.edu These correlations are vital for piecing together the molecular skeleton. For instance, correlations would be expected from the methine proton (H1) to the C2 of the diol, as well as to the C2 and C6 carbons of the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for determining through-space proximity of protons, which is key to elucidating stereochemistry and conformation. harvard.edu For a specific enantiomer of this compound, NOESY would reveal spatial relationships between the protons of the diol side chain and the protons of the pyridine ring, helping to define the relative orientation of these fragments.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts, based on analyses of similar structures, is presented below.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| Pyridine C2 | - | ~160 | H3, H1' |

| Pyridine C3 | ~7.8 | ~122 | C2, C4, C5 |

| Pyridine C4 | ~8.0 | ~140 | C2, C3, C5, C6 |

| Pyridine C5 | - | ~118 | H3, H4, H6 |

| Pyridine C6 | ~8.6 | ~150 | C2, C4, C5 |

| Ethane C1' | ~4.8 | ~75 | C2', Pyridine C2 |

| Ethane C2' | ~3.7 (Hax), ~3.6 (Heq) | ~68 | C1' |

Note: The chemical shifts are hypothetical and can vary based on solvent and other experimental conditions.

The rotational freedom around the C1'-C2' and C1'-C(pyridine) bonds allows this compound to adopt various conformations in solution. The study of ethane-1,2-diol itself has shown that gauche and anti conformations are possible, with the gauche form often stabilized by intramolecular hydrogen bonding. pearson.comvaia.com In the case of this compound, the bulky bromopyridine substituent will significantly influence the conformational equilibrium.

By analyzing the vicinal coupling constants (³JHH) between H1' and the two H2' protons, and by observing key NOE correlations, the predominant conformation in solution can be inferred. A larger coupling constant would suggest an anti-periplanar relationship, while smaller coupling constants are indicative of a gauche arrangement. NOESY data can further distinguish between different gauche rotamers by showing which protons are in close spatial proximity.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformational Insights

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can also offer insights into its conformational state.

The FT-IR and Raman spectra of this compound would be characterized by vibrations corresponding to the pyridine ring, the diol moiety, and the carbon-bromine bond.

O-H Stretching: A broad band in the FT-IR spectrum, typically in the region of 3200-3600 cm⁻¹, would be indicative of the hydroxyl groups of the diol, likely involved in intra- or intermolecular hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations from the pyridine ring would appear around 3000-3100 cm⁻¹, while aliphatic C-H stretches from the ethane-diol side chain would be observed in the 2850-3000 cm⁻¹ region.

Pyridine Ring Vibrations: The characteristic ring stretching vibrations of the pyridine moiety are expected in the 1400-1600 cm⁻¹ range. aip.org The substitution pattern will influence the exact positions of these bands.

C-O Stretching: The C-O stretching vibrations of the primary and secondary alcohols in the diol would likely appear in the 1000-1200 cm⁻¹ region.

C-Br Stretching: The C-Br stretching vibration is expected to be observed in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

A hypothetical data table summarizing the expected key vibrational frequencies is provided below.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy Technique |

| O-H Stretch (H-bonded) | 3200-3600 | FT-IR, Raman |

| Aromatic C-H Stretch | 3000-3100 | FT-IR, Raman |

| Aliphatic C-H Stretch | 2850-3000 | FT-IR, Raman |

| Pyridine Ring Stretch | 1400-1600 | FT-IR, Raman |

| C-O Stretch | 1000-1200 | FT-IR, Raman |

| C-Br Stretch | 500-600 | FT-IR, Raman |

The presence of sharp, well-defined peaks in the solid-state FT-IR or Raman spectrum can sometimes suggest a single, ordered conformational state, whereas broader bands might indicate conformational heterogeneity. researchgate.net

High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule and for elucidating its fragmentation pathways upon ionization. For this compound, electron ionization (EI) or electrospray ionization (ESI) could be employed.

The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in approximately a 1:1 ratio). researchgate.net

The fragmentation of this compound would likely proceed through several key pathways: libretexts.orglibretexts.org

Alpha-Cleavage: Cleavage of the C1'-C2' bond is a common fragmentation pathway for alcohols, which would lead to the formation of a stable resonance-stabilized cation containing the bromopyridine ring.

Loss of Water: Dehydration, the loss of a water molecule (H₂O), is another typical fragmentation for alcohols.

Cleavage of the Side Chain: Fragmentation could involve the loss of the entire ethane-1,2-diol side chain, resulting in a bromopyridinyl cation.

Ring Fragmentation: At higher energies, fragmentation of the pyridine ring itself could occur.

A plausible fragmentation pathway is outlined in the table below.

| m/z (mass-to-charge ratio) | Proposed Fragment |

| 218/220 | [M+H]⁺ - H₂O |

| 184/186 | [C₅H₃BrN]⁺ |

| 157/159 | [C₅H₄BrN]⁺ |

| 78 | [C₅H₄N]⁺ |

Note: The m/z values are based on the monoisotopic masses of the most abundant isotopes and the presence of both ⁷⁹Br and ⁸¹Br.

X-ray Diffraction Studies

X-ray diffraction provides the most definitive method for determining the three-dimensional structure of a crystalline solid, including bond lengths, bond angles, and absolute configuration. uib.no

Obtaining a suitable single crystal of this compound would allow for its analysis by single-crystal X-ray diffraction. This technique would provide precise atomic coordinates, from which the exact bond lengths, bond angles, and torsional angles of the molecule in the solid state can be determined.

Crucially, for a chiral molecule like this, single-crystal X-ray diffraction using anomalous dispersion effects can be used to determine the absolute configuration of the stereocenter (C1'). This would unambiguously establish whether the synthesized material is the (R) or (S) enantiomer, or if the crystal is a racemate.

The solid-state structure would also reveal the intermolecular interactions that govern the crystal packing. Hydrogen bonding involving the diol's hydroxyl groups and the pyridine nitrogen atom is expected to be a dominant feature, potentially leading to the formation of extended supramolecular architectures. nih.govacs.org The arrangement of the bromopyridine rings, possibly involving π-π stacking or halogen bonding, would also be elucidated.

A hypothetical table of selected crystallographic parameters is presented below.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.5 |

| b (Å) | ~12.0 |

| c (Å) | ~9.0 |

| β (°) | ~105 |

| Z | 4 |

| R-factor | < 0.05 |

Note: These values are hypothetical and would need to be determined experimentally.

Powder X-ray Diffraction for Polymorphism and Crystal Engineering

Powder X-ray Diffraction (PXRD) is a fundamental, non-destructive technique for analyzing the crystalline nature of solid materials. nih.govlibretexts.orgucmerced.edu It is particularly valuable in the study of polymorphism, the ability of a compound to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice. researchgate.netnih.gov These different crystalline forms, or polymorphs, can exhibit distinct physical properties, including solubility, melting point, and stability, which are critical in various applications.

In the context of this compound, PXRD would be employed to identify and characterize its potential polymorphic forms. Each polymorph would produce a unique diffraction pattern, characterized by a specific set of diffraction peaks at different scattering angles (2θ). libretexts.orgnih.gov By analyzing these patterns, researchers can identify the presence of a single polymorph or a mixture of polymorphs in a given sample.

Crystal engineering principles can be applied to design and synthesize new crystalline forms of this compound with desired properties. researchgate.netcore.ac.uk This involves understanding and controlling the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the crystal packing. The pyridine ring and the diol functional groups in the molecule offer potential sites for such interactions. core.ac.ukrsc.org

While specific PXRD data for this compound is not publicly available, a hypothetical PXRD peak list for two distinct polymorphs is presented in Table 1 for illustrative purposes.

Table 1: Hypothetical Powder X-ray Diffraction Peak Data for Two Polymorphs of this compound

| Polymorph A | Polymorph B |

| 2θ Angle (°) | Relative Intensity (%) |

| 8.5 | 100 |

| 12.3 | 78 |

| 15.6 | 92 |

| 20.1 | 65 |

| 25.4 | 81 |

| This table is for illustrative purposes only, as no specific experimental data has been reported in the searched literature. |

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration

Due to the presence of a chiral center at the carbon atom bearing the hydroxyl group and the pyridyl group, this compound can exist as a pair of enantiomers. Chiroptical spectroscopy techniques are essential for determining the enantiomeric purity and absolute configuration of such chiral molecules. rsc.orgwikipedia.orglibretexts.org

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. wikipedia.orglibretexts.org This technique is highly sensitive to the three-dimensional structure of molecules. An achiral molecule will not exhibit a CD spectrum, while enantiomers will show mirror-image CD spectra.

For this compound, a CD spectrum would provide a "fingerprint" for each enantiomer. The sign and magnitude of the CD signals (measured as ellipticity) at specific wavelengths are characteristic of the molecule's absolute configuration. The aromatic pyridine ring and the diol moiety are chromophores that would likely give rise to distinct CD signals. rsc.org The enantiomeric excess (ee) of a sample can be determined by comparing its CD spectrum to that of a pure enantiomer.

A hypothetical representation of CD spectral data is shown in Table 2.

Table 2: Hypothetical Circular Dichroism Data for the Enantiomers of this compound

| Wavelength (nm) | (R)-Enantiomer Molar Ellipticity [θ] (deg·cm²/dmol) | (S)-Enantiomer Molar Ellipticity [θ] (deg·cm²/dmol) |

| 220 | +15,000 | -15,000 |

| 250 | -8,000 | +8,000 |

| 280 | +5,000 | -5,000 |

| This table is for illustrative purposes only, as no specific experimental data has been reported in the searched literature. |

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. leidenuniv.nllibretexts.orgwikipedia.org Similar to CD, ORD is a powerful tool for structural elucidation of chiral compounds. The shape of the ORD curve, particularly in the region of an absorption band (anomalous dispersion or Cotton effect), is characteristic of the stereochemistry of the molecule. libretexts.orgscispace.com

By analyzing the ORD curve of this compound, one could determine its absolute configuration by comparison with known compounds or by applying empirical rules such as the Octant Rule for ketones, though modifications would be necessary for the diol structure. scispace.com

A hypothetical example of ORD data is presented in Table 3.

Table 3: Hypothetical Optical Rotatory Dispersion Data for an Enantiomer of this compound

| Wavelength (nm) | Specific Rotation [α] (degrees) |

| 589 (Sodium D-line) | +25.5 |

| 436 | +58.2 |

| 365 | +95.7 |

| 313 | +180.3 (Peak) |

| 290 | -120.1 (Trough) |

| This table is for illustrative purposes only, as no specific experimental data has been reported in the searched literature. |

Chromatographic Methods for Purity Assessment and Isomeric Separation (e.g., Chiral HPLC, GC-MS)

Chromatographic techniques are indispensable for assessing the purity of this compound and for separating its isomers.

Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for separating enantiomers. phenomenex.comnih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. phenomenex.comsigmaaldrich.com The choice of the CSP and the mobile phase is critical for achieving good resolution. nih.govsigmaaldrich.com For a compound like this compound, a variety of CSPs, such as those based on polysaccharides or proteins, could be screened for optimal separation. phenomenex.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination for separating and identifying volatile and thermally stable compounds. cdc.govnih.gov For the analysis of this compound, derivatization of the diol functional groups might be necessary to increase its volatility. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides information about the molecular weight and fragmentation pattern of each component, allowing for its identification. When coupled with a chiral column, GC-MS can also be used for enantiomeric separation and analysis. The bromine atom in the molecule would produce a characteristic isotopic pattern in the mass spectrum, aiding in its identification. researchgate.netnih.gov

Table 4 provides a hypothetical example of chromatographic data that could be obtained.

Table 4: Hypothetical Chromatographic Data for the Analysis of this compound

| Technique | Parameter | Value |

| Chiral HPLC | Retention Time of (R)-enantiomer (min) | 12.5 |

| Retention Time of (S)-enantiomer (min) | 15.2 | |

| GC-MS | Retention Time (min) | 8.7 |

| Major Mass Fragments (m/z) | 217/219 (M+), 186/188, 158/160, 78 | |

| This table is for illustrative purposes only, as no specific experimental data has been reported in the searched literature. |

V. Theoretical and Computational Chemistry Studies of 1 5 Bromopyridin 2 Yl Ethane 1,2 Diol

Electronic Structure and Bonding Analysis

There are no published studies that have employed Density Functional Theory (DFT) or ab initio methods to specifically investigate the electronic structure of 1-(5-Bromopyridin-2-yl)ethane-1,2-diol. Such calculations would typically provide insights into the molecule's geometry, total energy, and the energies of its frontier molecular orbitals (HOMO and LUMO), but this data is not available.

A detailed analysis of the molecular orbitals and charge distribution for this compound is not found in the current body of scientific literature. This type of analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, would reveal the electron density distribution and help to understand the molecule's reactivity, but such findings have not been reported.

Conformational Landscape and Energy Minima

Specific conformational analyses of this compound using molecular mechanics or molecular dynamics simulations have not been documented. These studies would be essential for identifying the most stable conformations (energy minima) of the molecule by exploring the potential energy surface related to the rotation of its flexible dihedral angles.

While the structure of this compound suggests the potential for intramolecular hydrogen bonding between the two hydroxyl groups and possible halogen bonding involving the bromine atom, no specific computational or experimental studies have been published to confirm or quantify these interactions.

Reaction Mechanism Elucidation

There are no available studies that elucidate the reaction mechanisms involving this compound from a computational perspective. Theoretical investigations into its role in chemical reactions, including transition state analysis and reaction energy profiles, have not been reported in the scientific literature.

Transition State Characterization and Reaction Pathway Mapping

In computational chemistry, the study of a chemical reaction involves mapping the potential energy surface (PES) that connects reactants to products. A key feature of the PES is the transition state (TS), which represents the highest energy point along the lowest energy reaction pathway. Characterizing this state is crucial for understanding the mechanism and rate of a reaction.

The process involves:

Locating Stationary Points: Algorithms are used to find the coordinates of reactants, products, and potential transition states on the potential energy surface.

Transition State Optimization: Specialized algorithms are employed to locate the exact saddle point corresponding to the transition state.

Frequency Analysis: A vibrational frequency calculation is performed on the optimized TS structure. A genuine transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: Following the path of the imaginary frequency downhill from the transition state in both directions allows for the mapping of the complete reaction pathway, ensuring that the identified TS correctly connects the desired reactants and products.

While these are standard procedures, specific studies detailing the transition state analysis for reactions involving this compound are not present in the surveyed literature.

Computational Determination of Kinetic and Thermodynamic Parameters

Once the critical points (reactants, transition states, products) on the potential energy surface have been identified and confirmed, a wealth of kinetic and thermodynamic data can be computed. These calculations provide quantitative insights into the feasibility and rate of a reaction.

Thermodynamic Parameters: By performing frequency calculations on the optimized structures of reactants and products, key thermodynamic quantities such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) can be determined. A negative ΔG indicates a spontaneous reaction.

Kinetic Parameters: The energy difference between the reactants and the transition state defines the activation energy (Ea) of the reaction. According to transition state theory, this value is the primary determinant of the reaction rate constant (k). Lower activation energies correspond to faster reactions.

Specific computationally-derived kinetic and thermodynamic parameters for this compound are not available in the reviewed literature. An illustrative table of what such data would include is provided below.

Table 1: Illustrative Computational Kinetic and Thermodynamic Parameters (Note: Data not available in searched literature; for illustrative purposes only.)

| Parameter | Description | Calculated Value |

| ΔH (kcal/mol) | Enthalpy of Reaction | Data Not Available |

| ΔS (cal/mol·K) | Entropy of Reaction | Data Not Available |

| ΔG (kcal/mol) | Gibbs Free Energy of Reaction | Data Not Available |

| Ea (kcal/mol) | Activation Energy | Data Not Available |

Prediction and Interpretation of Spectroscopic Properties

Computational quantum mechanics is a highly effective tool for predicting and interpreting various types of molecular spectra. These predictions are invaluable for confirming molecular structures, assigning experimental signals, and understanding the electronic and vibrational properties of a molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly Density Functional Theory (DFT), can accurately predict the ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants.

The standard approach involves:

Optimizing the molecular geometry of this compound at a suitable level of theory.

Using methods like Gauge-Independent Atomic Orbital (GIAO) to calculate the magnetic shielding tensors for each nucleus.

Referencing these calculated shielding values to the shielding of a standard compound (e.g., tetramethylsilane, TMS) to obtain the chemical shifts (δ).

These predicted spectra can help assign complex experimental spectra where signals may overlap. magritek.com While general NMR prediction tools exist, peer-reviewed computational studies providing specific chemical shift assignments for this compound are not available.

Table 2: Illustrative Predicted ¹³C NMR Chemical Shifts (Note: Data not available in searched literature; for illustrative purposes only.)

| Atom Position | Predicted Chemical Shift (ppm) |

| C (Pyridyl, C2) | Data Not Available |

| C (Pyridyl, C3) | Data Not Available |

| C (Pyridyl, C4) | Data Not Available |

| C (Pyridyl, C5, C-Br) | Data Not Available |

| C (Pyridyl, C6) | Data Not Available |

| C (Diol, C1') | Data Not Available |

| C (Diol, C2') | Data Not Available |

Vibrational spectroscopy, including infrared (IR) and Raman, provides a "fingerprint" of a molecule based on its vibrational modes. Theoretical calculations can simulate these spectra with high accuracy. The process involves calculating the analytic second derivatives of the energy with respect to atomic positions, known as the Hessian matrix. wisc.edu Diagonalizing this matrix yields the vibrational frequencies and their corresponding normal modes. The intensities of these bands can also be calculated, providing a full, simulated spectrum that can be directly compared with experimental results to confirm the presence of specific functional groups (like O-H and C-O stretches of the diol, or the C=N and C-Br vibrations of the bromopyridine ring).

No specific simulated vibrational frequency data for this compound were found in the searched literature.

Table 3: Illustrative Predicted Vibrational Frequencies (Note: Data not available in searched literature; for illustrative purposes only.)

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Predicted Intensity |

| O-H Stretch | Diol | Data Not Available | Data Not Available |

| C-H Stretch | Aromatic/Aliphatic | Data Not Available | Data Not Available |

| C=N/C=C Stretch | Pyridine (B92270) Ring | Data Not Available | Data Not Available |

| C-O Stretch | Diol | Data Not Available | Data Not Available |

| C-Br Stretch | Bromine | Data Not Available | Data Not Available |

The ethane-1,2-diol moiety contains a chiral center, meaning this compound exists as a pair of enantiomers (R and S). Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are spectroscopic techniques that are sensitive to chirality. mtoz-biolabs.comresearchgate.net The determination of the absolute configuration of a chiral molecule can be achieved by comparing its experimental CD or VCD spectrum with a computationally predicted spectrum. nih.gov

The methodology is as follows:

An enantiomer (e.g., the R-enantiomer) of the molecule is chosen.

A thorough conformational search is performed to identify all low-energy conformers.

The geometry of each conformer is optimized, and its CD or VCD spectrum is calculated using time-dependent density functional theory (TDDFT) or other advanced methods.

A Boltzmann-averaged spectrum is generated from the spectra of the individual conformers.

This final computed spectrum is compared to the experimental spectrum. A match allows for the unambiguous assignment of the absolute configuration of the molecule that was measured. americanlaboratory.com

This powerful combination of experimental and computational spectroscopy is widely used but has not been specifically published for this compound. nih.govamericanlaboratory.com

Molecular Recognition and Non-Covalent Interactions of this compound

Molecular recognition describes the specific interaction between two or more molecules through non-covalent forces. frontiersin.org For this compound, these interactions are critical for its behavior in a biological or chemical system. The key structural features for non-covalent interactions are:

Hydrogen Bonding: The two hydroxyl (-OH) groups of the diol moiety can act as both hydrogen bond donors and acceptors. The nitrogen atom in the pyridine ring is a strong hydrogen bond acceptor. Intramolecular hydrogen bonding between the diol and the pyridine nitrogen is also possible and would significantly influence the molecule's preferred conformation.

Halogen Bonding: The bromine atom on the pyridine ring can act as a halogen bond donor, interacting with Lewis bases (electron-rich atoms). This is a highly directional and specific type of non-covalent interaction.

π-Interactions: The aromatic pyridine ring can participate in π-π stacking with other aromatic systems or cation-π interactions.

Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots can be used to visualize and quantify these interactions, mapping the strength and nature of the bonds. While these interactions are fundamental to the chemistry of this compound, specific molecular recognition studies involving this compound have not been reported in the searched literature.

In Silico Design and Virtual Screening of Derivatives for Targeted Reactivity